Home > Products > Screening Compounds P33096 > L-Thyroxine sodium salt pentahydrate
L-Thyroxine sodium salt pentahydrate - 6106-07-6

L-Thyroxine sodium salt pentahydrate

Catalog Number: EVT-252986
CAS Number: 6106-07-6
Molecular Formula: C15H20I4NNaO9
Molecular Weight: 888.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Thyroxine sodium salt pentahydrate is a synthetic form of thyroxine (T4), a hormone naturally produced by the thyroid gland. [] It is a levoisomer, meaning it rotates plane-polarized light to the left. [] The "pentahydrate" in its name indicates the presence of five water molecules (H2O) per molecule of the compound. []

Future Directions
  • Enhancing stability: Investigating methods to improve the stability of L-Thyroxine sodium salt pentahydrate, potentially through novel formulations or encapsulation techniques, could broaden its applications in research and potentially lead to more stable therapeutic formulations. []
  • Further exploring its use in drug delivery systems: The ability of L-Thyroxine sodium salt pentahydrate to form complexes with polymers like chitosan and hydrogels presents promising avenues for developing controlled-release drug delivery systems. [, ] This could lead to improved treatment strategies for hypothyroidism with reduced side effects. [, ]
  • Investigating its potential in other research areas: The diverse applications of L-Thyroxine sodium salt pentahydrate in studying thyroid hormone metabolism, developmental processes, and genotoxicity highlight its value as a research tool. [, , , ] Exploring its potential in other research areas, such as cancer biology, cardiovascular research, and neurodegenerative diseases, could provide valuable insights and potentially open new therapeutic avenues.

L-Thyroxine (Free Acid)

  • Relevance: L-Thyroxine is the free acid counterpart of "L-Thyroxine sodium salt pentahydrate." The sodium salt readily dissociates in solution to yield the active form, L-Thyroxine.

3,5,3'-Triiodothyronine (T3)

  • Relevance: 3,5,3'-Triiodothyronine (T3) is a key metabolite of "L-Thyroxine sodium salt pentahydrate," arising from deiodination. These two compounds are structurally related, sharing the core tyrosine-based structure but differing in the number of iodine atoms.

Reverse T3 (3,3',5'-Triiodothyronine)

  • Relevance: Reverse T3 is a potential degradation product of "L-Thyroxine sodium salt pentahydrate" and is suspected to contribute to the instability of its stock solutions. These compounds share a similar core structure, making them structurally related.

Sodium-L-Thyroxine

  • Relevance: Sodium-L-Thyroxine represents a less hydrated sodium salt form of "L-Thyroxine sodium salt pentahydrate." They belong to the same chemical class, differing only in the degree of hydration.

Disodium-L-Thyroxine

  • Relevance: Similar to Sodium-L-Thyroxine, Disodium-L-Thyroxine is structurally related to "L-Thyroxine sodium salt pentahydrate" as a different salt form of the same parent compound, L-Thyroxine.
Source and Classification

L-Thyroxine sodium salt pentahydrate is classified as a thyroid hormone replacement therapy. It is a sodium salt of the amino acid derivative L-thyroxine, which is crucial for regulating metabolism and energy production in the human body. The compound is represented by the molecular formula C15H10I4NNaO45H2OC_{15}H_{10}I_{4}NNaO_{4}\cdot 5H_{2}O and has a molecular weight of approximately 888.94 g/mol .

The compound is sourced synthetically through various chemical processes that aim to replicate the natural hormone's effects while ensuring stability and bioavailability in pharmaceutical formulations.

Synthesis Analysis

The synthesis of L-thyroxine sodium salt pentahydrate involves several key steps:

  1. Iodination of L-Tyrosine: The process begins with the iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine.
  2. Protection of Amino Group: The amino group of the iodinated product is protected through acetylation.
  3. Formation of Biphenyl Ether Moiety: The acid group is converted into an ethyl ester, followed by oxidative coupling using oxygen and a manganese salt catalyst to form a biphenyl ether moiety.
  4. Hydrolysis: The biphenyl ether undergoes acid hydrolysis to yield levothyroxine as a free base.
  5. Conversion to Sodium Salt: Finally, levothyroxine free base is converted into its sodium salt form, resulting in L-thyroxine sodium salt pentahydrate .

This multi-step synthesis ensures a high purity product with minimal impurities, which is critical given the narrow therapeutic index associated with thyroid hormones.

Molecular Structure Analysis

The molecular structure of L-thyroxine sodium salt pentahydrate features a complex arrangement that includes:

  • Amino Acid Backbone: The core structure consists of an amino acid framework with iodine substituents at specific positions (3 and 5).
  • Pentahydrate Form: The compound contains five molecules of water per molecule of sodium salt, which influences its stability and solubility characteristics.
  • Functional Groups: Key functional groups include hydroxyl groups (-OH) from the phenolic components and carboxylate anions that contribute to the compound's solubility in aqueous environments .

Spectroscopic analyses such as Fourier-transform infrared spectroscopy (FTIR) have confirmed the presence of characteristic bands corresponding to these functional groups, indicating successful synthesis and structural integrity .

Chemical Reactions Analysis

L-Thyroxine sodium salt pentahydrate can participate in various chemical reactions:

  1. Dehydration Reactions: Upon heating, it can lose water molecules, transitioning from the pentahydrate form to an anhydrous state.
  2. Acid-Base Reactions: As a weak acid (due to its carboxylate group), it can react with strong bases to form salts.
  3. Complexation Reactions: It can form complexes with various excipients used in pharmaceutical formulations, affecting its stability and bioavailability .

These reactions are critical for understanding how levothyroxine interacts within biological systems and pharmaceutical formulations.

Mechanism of Action

L-Thyroxine sodium salt pentahydrate exerts its physiological effects primarily through:

  • Thyroid Hormone Receptors: Once administered, it enters cells and binds to thyroid hormone receptors in the nucleus.
  • Gene Regulation: This binding initiates transcriptional regulation of genes involved in metabolism, growth, and development.
  • Metabolic Effects: It increases basal metabolic rate, influences protein synthesis, and regulates carbohydrate metabolism .

The precise mechanism involves complex interactions with nuclear receptors that modulate gene expression related to energy metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-thyroxine sodium salt pentahydrate include:

  • Appearance: Typically appears as a white to yellow crystalline powder.
  • Melting Point: Decomposes at approximately 210 °C.
  • Solubility: Highly soluble in water due to its ionic nature; solubility varies under different pH conditions .
  • Stability: Sensitive to light and moisture; should be stored under inert conditions to maintain stability .

These properties are essential for its formulation into stable pharmaceutical products.

Applications

L-Thyroxine sodium salt pentahydrate has several significant applications:

  1. Hypothyroidism Treatment: It is primarily used for replacing deficient thyroid hormone levels in patients with hypothyroidism.
  2. Thyroid Cancer Management: Used post-thyroidectomy to suppress TSH levels in patients with thyroid cancer.
  3. Diagnostic Procedures: Employed in certain diagnostic tests for thyroid function assessment .
  4. Research Applications: Utilized in studies involving thyroid function regulation and metabolism .
Synthetic Pathways and Optimization of L-Thyroxine Sodium Salt Pentahydrate (LTSS) Production

Biocatalytic vs. Chemical Synthesis Methodologies

The production of L-Thyroxine sodium salt pentahydrate (LTSS; CAS 6106-07-6) employs two principal methodologies: traditional chemical synthesis and emerging biocatalytic routes. Chemical synthesis involves multi-step halogenation and coupling reactions starting from L-tyrosine derivatives. A key step is the iodination of phenolic rings using molecular iodine under controlled pH, followed by resolution to isolate the biologically active levo-isomer. This process requires stringent control of reaction parameters (temperature, pH, and stoichiometry) to minimize diiodotyrosine impurities and achieve the target HPLC purity of ≥98% [1] [6]. Challenges include low overall yields (typically 15–20%) due to stereo-specificity requirements and the generation of hazardous waste from halogenation byproducts.

Biocatalytic approaches leverage immobilized enzymes (e.g., tyrosine phenol-lyase) or engineered microorganisms to perform regioselective iodination and ether bond formation. These methods operate under aqueous conditions at ambient temperatures, reducing energy consumption and environmental impact. Studies indicate that enzymatic routes can achieve enantiomeric excess (ee) >99%, eliminating the need for chiral resolution [7]. However, scalability remains limited by enzyme stability and the high cost of iodination cofactors. Hybrid strategies—using chemical synthesis for initial diiodotyrosine production and biocatalysis for final coupling—show promise for optimizing yield and sustainability.

Table 1: Comparison of LTSS Synthesis Methodologies

ParameterChemical SynthesisBiocatalysis
Yield15–20%25–35% (theoretical)
Purity (HPLC)≥98%≥99%
StereoselectivityRequires chiral resolutionee >99%
Reaction ConditionsHigh temperature, organic solventsAmbient temperature, aqueous buffer
ScalabilityEstablished (industrial)Limited (pilot scale)

Role of γ-Irradiation in Sterility Assurance for Cell Culture Applications

LTSS intended for cell culture applications requires sterility without compromising molecular integrity. γ-Irradiation is the preferred sterilization method, validated at 25–50 kGy doses, to achieve a sterility assurance level (SAL) of 10⁻⁶. Unlike heat-based methods, γ-rays penetrate lyophilized LTSS powders without inducing thermal degradation (>200°C decomposition threshold [3] [6]). Post-irradiation analyses confirm the absence of microbial growth in mammalian cell cultures treated with γ-irradiated LTSS at concentrations of 5–50 ng/mL [3] [5].

Critical to this process is the pre-irradiation packaging under inert gas (e.g., argon) to prevent radiolytic oxidation. Studies show that oxygen exposure during irradiation promotes deiodination at the ortho-positions of the phenolic rings, reducing bioactivity. FTIR spectroscopy monitors structural integrity, with key bands at 1560 cm⁻¹ (C=O carboxylate) and 1183 cm⁻¹ (C–O) remaining unchanged post-treatment [3] [8]. Additionally, γ-irradiated LTSS solutions in cell culture medium (0.1 mg/mL) maintain stability for 30 days at 2–8°C, supporting long-term experimental use [5].

Hydration State Control: Challenges in Maintaining Pentahydrate Stability

LTSS exists in multiple hydration states, but the pentahydrate form (C₁₅H₁₀I₄NNaO₄·5H₂O) is pharmacologically relevant due to its optimal solubility and crystallinity. Maintaining this state demands strict control of environmental humidity (30–50% RH) and temperature (recommended storage at –20°C or <15°C in cool/dark conditions) [6] [9]. Thermogravimetric analysis (TGA) reveals a 10% mass loss below 100°C corresponding to dehydration, which initiates structural collapse and chemical degradation [7] [8].

Dehydration kinetics studies show that LTSS transitions from pentahydrate to trihydrate at 25°C/40% RH within 72 hours, accelerating deiodination and carboxylate decarboxylation. This degradation is detectable via UATR-FTIR through shifts in the O–H stretching region (3500–3450 cm⁻¹) and carboxylate symmetric stretch (1370 cm⁻¹) [8]. Excipient compatibility is critical in formulations: polyols (e.g., mannitol, sorbitol) sequester water via hydrogen bonding, destabilizing the pentahydrate. Incompatible excipients reduce hydrate stability by >50% compared to inert carriers like colloidal SiO₂ (Aerosil) [8].

Table 2: Hydration State Stability Profiles of LTSS

Properties

CAS Number

6106-07-6

Product Name

L-Thyroxine sodium salt pentahydrate

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate

Molecular Formula

C15H20I4NNaO9

Molecular Weight

888.93 g/mol

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1

InChI Key

JMHCCAYJTTWMCX-QWPJCUCISA-M

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]

Synonyms

3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.